molecular formula C48H96O4Sn B15175526 Dioctylbis(palmitoyloxy)stannane CAS No. 85938-42-7

Dioctylbis(palmitoyloxy)stannane

Cat. No.: B15175526
CAS No.: 85938-42-7
M. Wt: 856.0 g/mol
InChI Key: HUYAMDVOPBKCJF-UHFFFAOYSA-L
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Description

Properties

CAS No.

85938-42-7

Molecular Formula

C48H96O4Sn

Molecular Weight

856.0 g/mol

IUPAC Name

[hexadecanoyloxy(dioctyl)stannyl] hexadecanoate

InChI

InChI=1S/2C16H32O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-5-7-8-6-4-2;/h2*2-15H2,1H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

HUYAMDVOPBKCJF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctylbis(palmitoyloxy)stannane can be synthesized through the reaction of palmitic acid with stannous chloride in the presence of octanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to achieve high yields. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Dioctylbis(palmitoyloxy)stannane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions may involve the replacement of the palmitoyloxy groups with other functional groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can produce dioctyltin oxide.

  • Reduction: Reduction reactions can yield stannous or stannic compounds.

  • Substitution: Substitution reactions can result in the formation of various organotin derivatives.

Scientific Research Applications

Dioctylbis(palmitoyloxy)stannane is widely used in scientific research due to its unique properties. It is employed in the synthesis of other organotin compounds, which are used in various fields such as:

  • Chemistry: As a reagent in organic synthesis and catalysis.

  • Biology: In the study of biological membranes and lipid interactions.

  • Medicine: In the development of antifungal and antibacterial agents.

  • Industry: In the production of coatings, adhesives, and stabilizers for plastics.

Mechanism of Action

The mechanism by which dioctylbis(palmitoyloxy)stannane exerts its effects involves its interaction with biological membranes and lipid molecules. The compound can disrupt membrane integrity and interfere with cellular processes, making it useful in antifungal and antibacterial applications. The molecular targets and pathways involved include membrane proteins and enzymes that are essential for cell survival.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Dioctylbis(palmitoyloxy)stannane
  • CAS Number : 22205-26-1
  • EC Number : 244-840-8
  • Molecular Formula : C₄₈H₉₆O₄Sn
  • Molecular Weight : ~888.0 g/mol (estimated based on structural analogs) .

Structure and Properties: This organotin compound features two octyl groups and two palmitoyloxy (C₁₆ acyloxy) groups bonded to a central tin atom. The palmitoyloxy chain length (16 carbons) influences its solubility, thermal stability, and reactivity compared to analogs with shorter or longer acyl chains.

Comparison with Similar Compounds

Structural and Molecular Weight Comparisons

The table below compares this compound with structurally related organotin compounds:

Compound Name CAS Number EC Number Acyloxy Chain Length Molecular Weight (g/mol) Reference
This compound 22205-26-1 244-840-8 C₁₆ ~888.0
Dioctylbis(stearoyloxy)stannane 24219-37-2 246-087-0 C₁₈ 912.110
Dioctylbis(oleoyloxy)stannane 85938-42-7 288-876-2 C₁₈ (unsaturated) ~910.0
Dimethylbis(myristoyloxy)stannane 2232-69-1 218-772-4 C₁₄ ~639.0

Key Observations :

  • Unsaturation : Oleoyloxy (C₁₈:1) introduces a double bond, likely lowering melting points compared to saturated analogs like stearoyloxy .

Analytical Methods

HPLC Separation :

  • Dioctylbis(stearoyloxy)stannane (C₁₈) is analyzed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid .
  • This compound (C₁₆) may exhibit shorter retention times under similar conditions due to reduced hydrophobicity.

MS Compatibility :

  • Substituting phosphoric acid with formic acid allows mass spectrometry compatibility, applicable to all analogs .

Data Gaps :

  • Exact toxicity and ecotoxicity data for this compound.
  • Detailed industrial applications beyond inferred uses.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Dioctylbis(palmitoyloxy)stannane?

Answer: Synthesis of this compound involves organotin chemistry, typically employing esterification reactions between dioctyltin oxide and palmitic acid under controlled conditions. Key steps include:

  • Reagent stoichiometry optimization : Use factorial design to evaluate molar ratios of reactants and catalysts (e.g., sulfuric acid) to maximize yield .
  • Characterization :
    • NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) to confirm structural integrity and ligand coordination .
    • X-ray diffraction (XRD) for crystallographic analysis, particularly to resolve bond angles (e.g., Sn-O-C linkages) .
  • Safety protocols : Follow GHS guidelines for organotin compounds, including PPE (gloves, goggles) and ventilation to mitigate toxicity risks (H302, H315) .

Q. How should researchers handle safety and stability concerns during experimental workflows?

Answer:

  • Hazard mitigation : Refer to GHS classifications (e.g., acute oral toxicity, skin irritation) and implement engineering controls (fume hoods) and emergency procedures (eye rinsing stations) .
  • Stability testing : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .
  • Storage : Store in inert atmospheres (argon) at ≤4°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What experimental designs are optimal for studying the biological activity of this compound?

Answer:

  • In vitro assays : Use pre-test/post-test designs with control groups to evaluate cytotoxicity (e.g., MTT assays) and antimicrobial activity (zone-of-inhibition tests) .
  • Dose-response studies : Apply nonlinear regression models to determine IC₅₀ values, accounting for organotin compound solubility in aqueous media .
  • Mechanistic studies : Pair experimental data with computational methods (e.g., molecular docking) to identify binding interactions with biological targets like DNA or enzymes .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

Answer:

  • Data validation : Cross-reference DFT calculations (e.g., Gibbs free energy of reactions) with experimental kinetics (e.g., reaction rates measured via UV-Vis spectroscopy) .
  • Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental variables (e.g., temperature fluctuations) .
  • Reproducibility : Replicate studies under standardized conditions (e.g., ISO/IEC 17025) and publish raw datasets for peer validation .

Q. What advanced techniques are recommended for analyzing the compound’s thermal and oxidative stability?

Answer:

  • Thermal profiling : Use TGA-DSC coupled with mass spectrometry (TGA-DSC-MS) to correlate mass loss events with gaseous decomposition products (e.g., CO₂, hydrocarbons) .
  • Oxidative stability : Conduct accelerated aging studies under controlled O₂ partial pressures, monitoring Sn-O bond cleavage via FTIR .
  • Kinetic modeling : Apply the Ozawa-Flynn-Wall method to calculate activation energies for decomposition pathways .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

Answer:

  • Quantum mechanics (QM) : Simulate reaction pathways (e.g., ester hydrolysis) using Gaussian or ORCA software to identify transition states and intermediates .
  • Molecular dynamics (MD) : Model interactions with solvents (e.g., hexane, DMSO) to predict solubility and aggregation behavior .
  • Cheminformatics : Leverage PubChem data (e.g., Canonical SMILES, DSSTox IDs) for QSAR modeling to correlate structure with bioactivity .

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